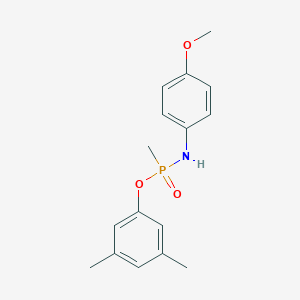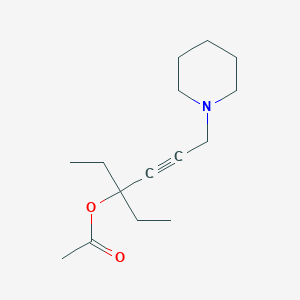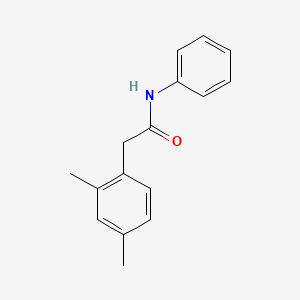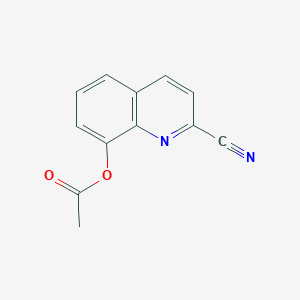
3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate, also known as DMMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMMPA is a phosphonate ester that is structurally similar to nerve agents, but it is not toxic and has no known medical applications.
Mécanisme D'action
The mechanism of action of 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate is not well understood. It is believed that 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate may act as a competitive inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition could lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. However, further research is needed to fully understand the mechanism of action of 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate.
Biochemical and physiological effects:
3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate has been shown to have no significant physiological effects in animals and humans. It is not toxic and has no known medical applications. However, 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate has been shown to have a high affinity for acetylcholinesterase, which makes it a useful tool for the investigation of enzyme activity and protein-ligand interactions.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate has several advantages for use in lab experiments. It is stable, non-toxic, and easy to handle. It also has a high affinity for acetylcholinesterase, which makes it a useful tool for the investigation of enzyme activity and protein-ligand interactions. However, 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate has some limitations. It is not a perfect model for nerve agents, as it does not have the same toxic effects. Additionally, 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate is not a natural substrate for acetylcholinesterase, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate. One area of research is the investigation of the mechanism of action of 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate. Further studies are needed to fully understand how 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate interacts with acetylcholinesterase and other enzymes. Another area of research is the development of new sensors and detectors for the detection of nerve agents. 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate has been used as a model compound for the development of these sensors, but further research is needed to improve the sensitivity and selectivity of these devices. Finally, 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate could be used as a tool for the investigation of other enzymes and protein-ligand interactions. Its high affinity for acetylcholinesterase makes it a promising candidate for these types of studies.
Méthodes De Synthèse
The synthesis of 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate involves the reaction of 3,5-dimethylphenol with methylphosphonic dichloride and 4-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate. This synthesis method has been optimized to yield high purity and high yield of 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate.
Applications De Recherche Scientifique
3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate has been extensively studied for its potential use as a chemical warfare agent simulant. It has been used in the development of sensors and detectors for the detection of nerve agents. 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate has also been studied for its potential use as a probe for the investigation of enzyme activity and protein-ligand interactions. Additionally, 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate has been used as a model compound for the study of the reactivity and degradation of nerve agents.
Propriétés
IUPAC Name |
N-[(3,5-dimethylphenoxy)-methylphosphoryl]-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20NO3P/c1-12-9-13(2)11-16(10-12)20-21(4,18)17-14-5-7-15(19-3)8-6-14/h5-11H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIZFYRPHHZANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OP(=O)(C)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[(4-Methoxyphenyl)amino](methyl)phosphoryl}oxy)-3,5-dimethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5618628.png)
![1-{2-[4-(4-fluorophenoxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5618641.png)
![2-{[3-cyano-4-(4-pyridinyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetamide](/img/structure/B5618649.png)
![isopropyl 4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-1-piperidinecarboxylate](/img/structure/B5618654.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-3-methylpiperidine](/img/structure/B5618689.png)
![3-(3-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B5618697.png)
![N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5618700.png)




![3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N,N-dimethylbenzamide](/img/structure/B5618746.png)
![[(3S*,5R*)-5-[(dimethylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5618750.png)